molecular formula C27H29NO6 B5143492 Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5143492
M. Wt: 463.5 g/mol
InChI Key: FPAPKNAWRIADIS-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a hexahydroquinoline core fused with a cyclohexanone ring. The molecule features a methyl ester group at position 3, a 2-methyl substituent, and two aromatic moieties: a 2,3-dimethoxyphenyl group at position 4 and a 4-methoxyphenyl group at position 7. Such substitutions are critical for modulating electronic and steric properties, which influence biological activity and physicochemical stability . DHP derivatives are renowned for their calcium channel modulation, antimicrobial, and antioxidant activities, making this compound a candidate for pharmaceutical development .

Properties

IUPAC Name

methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-15-23(27(30)34-5)24(19-7-6-8-22(32-3)26(19)33-4)25-20(28-15)13-17(14-21(25)29)16-9-11-18(31-2)12-10-16/h6-12,17,24,28H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPKNAWRIADIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through the Hantzsch reaction , which involves a one-pot condensation of aromatic aldehydes with diketones and ammonium salts under specific catalytic conditions. Bismuth nitrate has been identified as an effective catalyst for this reaction, facilitating the formation of the desired dihydropyridine derivatives .

Antimalarial Properties

Research indicates that this compound exhibits potential antimalarial activity . In vitro studies have demonstrated that similar compounds show significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is believed to involve interference with folate metabolism or other critical pathways essential for parasite survival .

Other Potential Applications

In addition to its antimalarial properties, this compound may also serve as a pharmaceutical intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in various chemical reactions .

Mechanism of Action

The mechanism by which Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in ester groups, aromatic substituents, and ring conformations, leading to variations in molecular weight, solubility, and bioactivity. Below is a comparative analysis based on crystallographic, synthetic, and functional

Table 1: Structural and Functional Comparison of Hexahydroquinoline-3-carboxylate Derivatives

Compound Name Ester Group Substituents (Positions 4 and 7) Molecular Weight (g/mol) Notable Properties References
Target Compound Methyl 2,3-Dimethoxyphenyl, 4-Methoxyphenyl ~479.5* High lipophilicity due to three methoxy groups; potential calcium modulation
Isopropyl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-... Isopropyl 3,4-Dimethoxyphenyl, 4-Methoxyphenyl 491.584 Enhanced lipophilicity; bulky ester may reduce solubility
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... Ethyl 3-Hydroxyphenyl, Phenyl 403.48 Hydrogen-bonding capacity via -OH; improved aqueous solubility
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () Methyl 4-Methoxyphenyl, - 339.42 Twisted boat conformation of dihydropyridine ring; N–H⋯O hydrogen-bonded chains
Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-... Cyclopentyl Bromo-dimethoxyphenyl, 3,4-Dimethoxyphenyl 602.47* Increased halogenated bulk; potential photostability challenges

*Calculated based on substituents and core structure; exact values require experimental confirmation.

Key Findings :

Ester Group Impact :

  • Methyl and ethyl esters (e.g., target compound and ) favor moderate lipophilicity, whereas isopropyl and cyclopentyl esters () increase molecular weight and reduce solubility .
  • The methyl ester in the target compound may enhance metabolic stability compared to bulkier analogs .

Aromatic Substituent Effects :

  • Methoxy groups (e.g., target compound, ) improve membrane permeability but may reduce hydrogen-bonding interactions critical for target binding .
  • Hydroxyl groups () enhance aqueous solubility and enable intermolecular hydrogen bonding, as seen in crystal structures .

Crystallographic Behavior: The dihydropyridine ring in methyl-substituted derivatives (e.g., ) adopts a twisted boat conformation, while the cyclohexanone ring exhibits chair puckering, influencing packing efficiency . N–H⋯O hydrogen bonds in the target compound’s analogs (e.g., ) stabilize crystal lattices, forming infinite chains along the c-axis .

Synthetic Routes :

  • Pd-catalyzed cross-coupling () and cyclocondensation in aqueous media () are common methods for synthesizing such derivatives. The target compound likely follows similar protocols, though exact steps are unspecified .

Biological and Photostability :

  • Methoxy-rich derivatives (e.g., target compound) may exhibit superior photostability compared to hydroxylated analogs, as electron-donating groups mitigate oxidative degradation .
  • Calcium modulatory activity, observed in related DHPs (), is hypothesized for the target compound but requires validation .

Biological Activity

Methyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure suggests potential biological activities that may be relevant in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core substituted with methoxy and dimethoxy phenyl groups. Its molecular formula is C23H27N1O5C_{23}H_{27}N_{1}O_{5} with a molecular weight of approximately 397.47 g/mol. The structural configuration is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups may enhance electron donation capabilities, reducing oxidative stress in cells .
  • Anticancer Properties : There is emerging evidence that hexahydroquinoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with tumor growth is under investigation .
  • Enzyme Inhibition : Studies have shown that related compounds can act as inhibitors of specific enzymes involved in drug metabolism and resistance mechanisms, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . This suggests potential applications in overcoming multidrug resistance in cancer therapy.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Activity Effect Reference
AntioxidantSignificant reduction in ROS
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits P-gp and BCRP

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Efficacy : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
  • Neuroprotective Effects : Another study evaluated the neuroprotective potential against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced neuronal cell death compared to control groups .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics revealed favorable absorption and distribution properties in animal models, suggesting that it could be developed into an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

  • Answer : Synthesis typically involves a multi-step process starting with condensation of substituted aldehydes (e.g., 2,3-dimethoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives. Critical parameters include:

  • Catalyst choice : Acidic catalysts (e.g., p-toluenesulfonic acid) improve imine formation efficiency .
  • Temperature control : Cyclization steps often require reflux in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Monitoring : Use TLC or HPLC to track reaction progress and purity .
    • Optimization : Vary solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading to enhance yield (reported 45–68% in analogous compounds) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Answer : A combination of 1H/13C NMR , FT-IR , and HRMS is essential:

  • NMR : Assign methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 170–175 ppm) groups. Overlapping signals in the hexahydroquinoline core require 2D NMR (COSY, HSQC) for resolution .
  • X-ray crystallography : Resolves conformational ambiguities (e.g., boat vs. chair cyclohexanone rings) and confirms dihedral angles between aromatic substituents .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
  • Calcium channel modulation : Fluorometric assays using HEK293 cells expressing L-type Ca²⁺ channels .
  • Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency with reference compounds (e.g., nifedipine for calcium modulation) .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and analogs with similar substituents be resolved?

  • Answer : Discrepancies often arise from substituent positioning. For example:

  • 2,3-Dimethoxy vs. 3,4-dimethoxyphenyl : The former may enhance steric hindrance, reducing binding affinity to target proteins .
  • Data reconciliation : Perform molecular docking to compare binding modes with targets (e.g., bacterial DNA gyrase or calcium channels). Validate with site-directed mutagenesis if targets are known .
    • Table : Substituent Effects on Bioactivity
Substituent PositionBioactivity TrendLikely Mechanism
2,3-DimethoxyModerate antimicrobialSteric hindrance limits target access
4-MethoxyphenylHigh calcium modulationEnhanced electron donation to carbonyl

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via O-demethylation) at the 4-methoxyphenyl or 2-methyl positions .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
  • Pharmacokinetics : Monitor plasma half-life in rodent models using LC-MS/MS; compare AUC values with and without formulation .

Q. How can computational modeling guide the design of derivatives with higher target selectivity?

  • Answer :

  • Molecular dynamics (MD) : Simulate interactions between the compound’s methoxy groups and target active sites (e.g., bacterial enzymes).
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity to predict optimal substituents .
  • Fragment-based design : Replace the hexahydroquinoline core with bicyclic systems (e.g., decahydroisoquinoline) to alter binding kinetics .

Methodological Notes

  • Synthesis Troubleshooting : If cyclization yields drop below 40%, replace conventional heating with microwave-assisted synthesis (20–30% yield improvement reported) .
  • Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to avoid misinterpretation of overlapping signals .

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